molecular formula C10H12Cl2N2 B3178788 Naphthalene-1,2-diamine dihydrochloride CAS No. 78196-74-4

Naphthalene-1,2-diamine dihydrochloride

Cat. No.: B3178788
CAS No.: 78196-74-4
M. Wt: 231.12 g/mol
InChI Key: HGHCAGCTHJZWTD-UHFFFAOYSA-N
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Description

Significance of Diamine Motifs in Chemical Synthesis and Research

Diamine motifs, which are molecules containing two amino groups, are of paramount importance in the field of chemical synthesis and research. wikipedia.org Vicinal diamines (1,2-diamines) in particular are considered "privileged synthetic motifs" because they are prevalent in a wide array of bioactive molecules, pharmaceuticals, and are crucial in the design of ligands for transition metals. researchgate.net The presence of two amino groups allows for the construction of polyamides, polyimides, and polyureas, which are significant classes of polymers. wikipedia.orgnih.gov

In industrial chemistry, diamines serve as platform chemicals for producing pesticides, additives for oils and fuels, and surfactants. nih.gov Their ability to chelate metal ions also makes them valuable in coordination chemistry. wikipedia.org The synthesis of 1,2-diamines is an active area of research, with various methods developed for their efficient preparation, including the aminolysis of aziridines and the diamination of alkenes. organic-chemistry.org Furthermore, α,β-diamino acids are critical building blocks for numerous natural products and peptidomimetics, highlighting the broad impact of the diamine structural unit. nih.gov The strategic placement of two amine groups, as seen in 1,3-diamine derivatives, can be harnessed to create effective catalysts for asymmetric reactions. acs.org

Overview of Naphthalene-Based Compounds in Contemporary Chemical Science

Naphthalene (B1677914) (C₁₀H₈) is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. algoreducation.comalfa-chemistry.com It serves as a foundational building block in organic chemistry for synthesizing more complex aromatic compounds. algoreducation.com Historically obtained from coal tar, naphthalene and its derivatives are now integral to numerous industrial and research applications. algoreducation.comvedantu.com

In materials science, naphthalene-based compounds are used to create synthetic dyes, pigments, plastics, and resins. alfa-chemistry.comlifechemicals.com For instance, sulfonated naphthalenes are used as surfactants, and naphthalene-based superplasticizers are used to enhance the properties of concrete. vedantu.com The unique electronic properties of the naphthalene core, characterized by an extended π-conjugated system, make its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and other (opto)electronic materials. algoreducation.commdpi.comnih.gov

In medicinal chemistry, the naphthalene nucleus is a versatile scaffold found in many natural products and synthetic drugs. lifechemicals.comresearchgate.net There are numerous approved drugs containing the naphthalene moiety, such as Nabumetone and Terbinafine. lifechemicals.com Researchers continue to explore naphthalene derivatives for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net

Structural Distinctions and Research Implications within Diaminonaphthalene Isomers

The positioning of the two amino groups on the naphthalene ring gives rise to several structural isomers of diaminonaphthalene, each with distinct properties and research applications. The most common isomers include 1,2-, 1,5-, and 1,8-diaminonaphthalene (B57835). wikipedia.orgwikipedia.orgnih.gov The reactivity and electronic properties of these isomers are significantly influenced by the relative positions of the amino groups. mdpi.com

For example, 1,8-diaminonaphthalene is a well-known precursor for the synthesis of 1,8-bis(dimethylamino)naphthalene, a non-nucleophilic strong base known as Proton-Sponge. wikipedia.org It is also used to create perimidines and commercial pigments like Solvent Orange 60. wikipedia.org 1,5-Diaminonaphthalene is primarily used as a precursor to naphthalene-1,5-diisocyanate (NDI), which is then used to produce specialized polyurethanes. wikipedia.org

The synthesis of these isomers typically involves the reduction of the corresponding dinitronaphthalenes. wikipedia.orgwikipedia.org The separation of dinitronaphthalene isomers can be challenging but is a critical step in obtaining the pure diamine isomer. chemicalbook.com The solubility of these isomers also varies, which is a key consideration for their purification and application. For instance, in a range of common solvents, the solubility of 1,5-diaminonaphthalene and 1,8-diaminonaphthalene differs, allowing for separation strategies based on this property. researchgate.net The unique spatial arrangement of the amino groups in each isomer dictates its ability to participate in specific reactions, form intramolecular hydrogen bonds, and act as a ligand, leading to a diverse range of applications in coordination chemistry, materials science, and synthetic organic chemistry. mdpi.com

Data Tables

Table 1: Properties of Naphthalene-1,2-diamine and its Dihydrochloride (B599025) Salt Data sourced from various chemical suppliers and databases.

PropertyNaphthalene-1,2-diamineNaphthalene-1,2-diamine dihydrochloride
CAS Number 938-25-0 tcichemicals.com78196-74-4 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₀H₁₀N₂ nih.govC₁₀H₁₂Cl₂N₂ sigmaaldrich.com
Molecular Weight 158.20 g/mol nih.gov231.12 g/mol sigmaaldrich.com
Appearance Light yellow to Brown powder/crystal tcichemicals.comSolid tcichemicals.com
Purity >95.0% tcichemicals.com>98.0% tcichemicals.com

Table 2: Comparison of Common Diaminonaphthalene Isomers This table summarizes key characteristics and primary applications of different isomers.

IsomerIUPAC NameKey Features & Applications
1,2-Diaminonaphthalene Naphthalene-1,2-diaminePrecursor for fluorescent probes and heterocyclic compounds (e.g., quinoxalines). nih.gov
1,5-Diaminonaphthalene Naphthalene-1,5-diaminePrecursor to naphthalene-1,5-diisocyanate (NDI) for polyurethanes. wikipedia.org
1,8-Diaminonaphthalene Naphthalene-1,8-diaminePrecursor to "Proton-Sponge" base and perimidine-based dyes. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;/h1-6H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHCAGCTHJZWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Naphthalene 1,2 Diamine Dihydrochloride

Established Synthetic Routes and Reaction Conditions

The traditional and most widely practiced route to Naphthalene-1,2-diamine involves the chemical reduction of a dinitronaphthalene precursor. This is complemented by modern cross-coupling reactions, which offer alternative pathways. The final step invariably involves the formation of the dihydrochloride (B599025) salt to enhance stability and facilitate purification.

A primary industrial method for producing naphthalenediamines is the catalytic hydrogenation of the corresponding dinitronaphthalene. justia.comdissertationtopic.net This process is recognized for its efficiency, although it has not been universally adopted on an industrial scale for all isomers due to certain challenges. justia.com The synthesis begins with the nitration of naphthalene (B1677914) to yield a mixture of dinitronaphthalene isomers, which are then separated. The 1,2-dinitronaphthalene (B1583831) isomer is subsequently reduced to form Naphthalene-1,2-diamine.

A typical reduction process involves charging a reactor with the dinitronaphthalene compound, an organic solvent, and a hydrogenation catalyst. justia.com The mixture is subjected to hydrogen pressure at an elevated temperature. justia.com The exothermic nature of the reaction often provides sufficient heat to sustain the process, with cooling required to maintain a constant temperature. justia.com Upon completion, the catalyst is filtered off, and the resulting Naphthalene-1,2-diamine can be isolated from the solvent. justia.comwikipedia.org

Amine-Halide Coupling Reactions

Modern organic synthesis provides powerful tools for the formation of carbon-nitrogen bonds, offering alternatives to the classical nitration-reduction sequence. The Buchwald-Hartwig and Ullmann coupling reactions are prominent examples of palladium- and copper-catalyzed methods, respectively, for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.orgwikipedia.org

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. wikipedia.orgnih.govyoutube.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgyoutube.com The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with bulky, electron-rich ligands often improving reaction efficiency and scope. youtube.com For the synthesis of Naphthalene-1,2-diamine, this would conceptually involve a double amination of a 1,2-dihalonaphthalene.

The Ullmann condensation (or Goldberg reaction for C-N coupling) is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, the development of catalyst systems using soluble copper salts with ligands such as diamines has enabled these reactions to proceed under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Table 1: Comparison of Amine-Halide Coupling Reactions
FeatureBuchwald-Hartwig AminationUllmann Condensation (Goldberg Reaction)
Catalyst Palladium (Pd)Copper (Cu)
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Diamines, Phenanthrolines, Acetylacetonates
Reaction Temp. Generally milder (can be near room temp. to ~110°C)Traditionally high (>200°C), milder with modern ligands
Substrate Scope Very broad for aryl halides and aminesTraditionally required activated aryl halides, broader with modern systems
Key Advantage High efficiency, broad functional group tolerance, mild conditionsLower cost of catalyst (copper vs. palladium)

Role of Dilute Hydrochloric Acid in Salt Formation

The conversion of the free base Naphthalene-1,2-diamine into its dihydrochloride salt is a crucial final step in its synthesis and purification. This acid-base reaction serves two primary purposes: it enhances the compound's stability, as the diamine free base can be susceptible to air oxidation, and it facilitates purification through crystallization. google.com

In a typical procedure, the crude Naphthalene-1,2-diamine, obtained after the reduction or coupling step, is dissolved in a suitable organic solvent, such as ethanol (B145695) or benzene (B151609). justia.comgoogle.com An aqueous or alcoholic solution of hydrochloric acid is then added to the solution. The protonation of the two basic amino groups by hydrochloric acid decreases the solubility of the compound in the organic solvent, leading to the precipitation of Naphthalene-1,2-diamine dihydrochloride as a crystalline solid. justia.comgoogle.com

The precipitated salt is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. google.comups.edu.ec Recrystallization from a suitable solvent, such as ethanol, can be performed to achieve higher purity. google.com The concentration of the hydrochloric acid solution can be varied, with concentrations between 4M and 8M being reported in patent literature for related processes. google.com Cooling the mixture, sometimes to 0°C, maximizes the yield of the precipitated salt. google.com

Advanced Synthetic Strategies

To overcome the limitations of established routes, such as harsh reaction conditions or the use of hazardous reagents, advanced synthetic strategies are continuously being developed. These focus on novel catalytic systems and process optimization for large-scale production.

Catalytic Approaches in Diamine Synthesis

Modern catalysis offers innovative pathways to vicinal diamines. Cobalt-catalyzed reactions, for instance, have been explored for the synthesis of substituted 1,2-dihydronaphthalenes, which are structurally related precursors. nih.govrsc.org These methods can proceed via cobalt(III)-carbene radical intermediates generated from N-tosyl hydrazones. nih.gov While not a direct synthesis of Naphthalene-1,2-diamine, these strategies highlight the potential of metalloradical catalysis for constructing the core structure under specific conditions. nih.gov

Furthermore, direct catalytic amination of naphthalene has been investigated as a more atom-economical alternative to the traditional nitration-then-reduction pathway. researchgate.netrsc.org Research has shown that vanadium catalysts, such as V₂O₅/HZSM-5, can facilitate the direct amination of naphthalene to naphthylamine using hydroxylamine, achieving high yields under relatively mild conditions. researchgate.netrsc.org Extending such a one-step amination methodology to create two adjacent amino groups on the naphthalene ring represents a significant area of ongoing research.

Industrial Scale-Up Considerations and Purity Enhancement

The transition from laboratory-scale synthesis to industrial production presents several challenges. For the dominant route involving the hydrogenation of 1,2-dinitronaphthalene, key considerations include managing the exothermic reaction, ensuring catalyst efficiency and longevity, and handling potentially hazardous materials like hydrogen gas under pressure. justia.comdrugdiscoverytrends.com Catalyst poisoning from impurities in the dinitronaphthalene feedstock can reduce efficiency and increase costs, necessitating robust purification of the starting material. dissertationtopic.net

Purity enhancement of the final this compound product is critical for its use in subsequent applications. The primary method for purification is recrystallization . ups.edu.ecacs.orgukessays.com This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain either soluble or insoluble at all temperatures. ups.edu.ecmit.edu

The process typically involves dissolving the impure solid in a minimal amount of a hot solvent. ups.edu.ecukessays.com For naphthalene derivatives, solvents like methanol (B129727) or acetone (B3395972) have been used. ups.edu.ec The solution is then allowed to cool slowly, promoting the formation of well-defined, pure crystals of the desired compound, leaving impurities behind in the "mother liquor" (the remaining solution). ups.edu.ecacs.org The purified crystals are then collected by vacuum filtration. ups.edu.ec The efficiency of recrystallization is a trade-off between achieving high purity and maximizing the recovery yield. ukessays.com

Table 2: Key Parameters in Recrystallization for Purity Enhancement
ParameterDescriptionImpact on Purity/Yield
Solvent Choice The solvent should dissolve the solute well when hot but poorly when cold. The impurities should have different solubility profiles. mit.eduCrucial for effective separation. A poor solvent choice can lead to low recovery or poor purification.
Cooling Rate Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. acs.orgSlow cooling favors high purity. Rapid cooling may increase yield but at the cost of purity.
Amount of Solvent A minimal amount of hot solvent should be used to create a saturated solution. mit.eduUsing too much solvent will decrease the yield as more product remains dissolved upon cooling.
Washing Rinsing the collected crystals with a small amount of cold, fresh solvent removes adhering mother liquor. ups.edu.ecImproves purity by washing away dissolved impurities. Using hot or excessive solvent will dissolve the product, reducing the yield.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to the key steps of nitration and reduction.

Traditional nitration of naphthalene uses a mixture of nitric and sulfuric acids, which generates significant acidic waste. Greener alternatives focus on using solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), which are reusable and can reduce the amount of liquid acid waste. researchgate.netresearchgate.netrsc.org These solid superacids can promote the nitration of nitronaphthalene using nitrogen dioxide (NO₂) under milder, acid-free conditions, improving the environmental profile of the process. researchgate.netresearchgate.net

For the reduction of 1,2-dinitronaphthalene, catalytic hydrogenation is already a step towards greener synthesis compared to older methods like iron powder reduction, which generated large amounts of iron oxide sludge. google.com Further improvements focus on developing more efficient and selective catalysts (e.g., Pd/C, Pt/C) that can operate under lower pressures and temperatures, thereby saving energy. dissertationtopic.netpatsnap.com The use of alternative reducing agents like hydrazine (B178648) hydrate (B1144303) can also be optimized to improve yields and reduce waste streams. google.compatsnap.com One-step catalytic amination of naphthalene, if successfully developed for diamination, would represent a major green advancement by avoiding the nitration step altogether, thus improving atom economy and eliminating hazardous reagents and byproducts. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of Naphthalene 1,2 Diamine Dihydrochloride

Oxidation Reactions and Derivative Formation

The oxidation of Naphthalene-1,2-diamine dihydrochloride (B599025) can proceed through different pathways, largely dependent on the nature of the oxidizing agent and the reaction conditions. The reactions can either target the amino groups and the adjacent carbon atoms to form quinone structures or, under more forceful conditions, lead to the cleavage of the aromatic ring system.

The oxidation of 1,2-diaminonaphthalene is a plausible route to forming 1,2-naphthoquinone. This transformation involves the removal of four hydrogen atoms and two electrons from the substrate. While direct oxidation studies on Naphthalene-1,2-diamine are not extensively documented, the analogous oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride to yield 1,2-naphthoquinone is a well-established reaction. wikipedia.org This suggests a similar mechanistic pathway for the diamine.

C₁₀H₆(NH₂)₂ → C₁₀H₆(O)₂ + 2H₂ + N₂

This pathway represents a mild oxidation process that preserves the core naphthalene (B1677914) structure while modifying the functional groups. The resulting 1,2-naphthoquinone is a valuable synthon in organic chemistry and a known metabolite of naphthalene. wikipedia.orgnih.gov

The choice of oxidizing agent is critical in determining the reaction outcome. The reactivity of Naphthalene-1,2-diamine dihydrochloride with common oxidizing agents is summarized in the table below.

Oxidizing AgentProbable Product(s)Reaction ConditionsMechanistic Considerations
Potassium Permanganate (KMnO₄) Phthalic AcidAcidic or alkaline, often with heatingStrong, non-selective oxidation leading to cleavage of the aromatic ring system. The naphthalene ring is degraded.
Hydrogen Peroxide (H₂O₂) 1,2-Naphthoquinone, potentially with ring-opened byproductsTypically requires a catalyst (e.g., a metal complex)Can act as a milder oxidant, but conditions must be carefully controlled to favor quinone formation over oxidative degradation.
Ferric Chloride (FeCl₃) 1,2-NaphthoquinoneMild conditionsA common reagent for the selective oxidation of aminophenols and related compounds to quinones.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate is capable of extensive oxidation of aromatic systems. In the case of naphthalene and its derivatives, treatment with KMnO₄ under acidic or alkaline conditions typically leads to the cleavage of one of the aromatic rings to form phthalic acid. This reaction proceeds via the oxidation of the aromatic C-C bonds and is not a selective method for preparing naphthoquinones from diaminonaphthalenes.

Hydrogen Peroxide (H₂O₂): The reactivity of hydrogen peroxide as an oxidant can be tuned by the use of catalysts. In the absence of a suitable catalyst, its reaction with Naphthalene-1,2-diamine may be slow. However, with appropriate catalytic systems, H₂O₂ can be employed for the selective oxidation of aromatic amines. The challenge lies in preventing over-oxidation and ring cleavage, which are potential side reactions.

Reduction Reactions and Amine Products

The reduction of this compound primarily involves the hydrogenation of the aromatic naphthalene core, as the amino groups are already in their most reduced state. The products of such reactions would be amine derivatives with partially or fully saturated ring systems.

The reduction of the naphthalene ring in 1,2-diaminonaphthalene can lead to the formation of 1,2-diaminotetralin (5,6,7,8-tetrahydro-1,2-naphthalenediamine) or, under more exhaustive conditions, 1,2-diaminodecalin (decahydro-1,2-naphthalenediamine). These reactions represent the conversion of an aromatic diamine to its cycloaliphatic counterparts. The most common method to achieve this is through catalytic hydrogenation, where hydrogen gas is reacted with the substrate in the presence of a metal catalyst.

Common laboratory reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are generally ineffective at reducing isolated aromatic rings such as naphthalene. These hydride reagents are typically used for the reduction of more reactive functional groups like carbonyls, imines, and nitriles. The electron-rich nature of the naphthalene ring, further enhanced by the electron-donating amino groups, makes it resistant to nucleophilic attack by hydride ions.

Therefore, the reduction of this compound to its saturated derivatives requires more powerful reduction techniques, as detailed in the following table.

Reducing Agent / MethodExpected ProductMechanistic Considerations
Sodium Borohydride (NaBH₄) No reaction with the aromatic ringNot a sufficiently strong reducing agent to hydrogenate an electron-rich aromatic system.
Lithium Aluminum Hydride (LiAlH₄) No reaction with the aromatic ringSimilar to NaBH₄, it is not capable of reducing the naphthalene core under standard conditions.
Catalytic Hydrogenation (H₂/Catalyst) 1,2-Diaminotetralin or 1,2-DiaminodecalinHeterogeneous or homogeneous catalysis (e.g., with Pd, Pt, Ni, or Rh catalysts) is required to activate H₂ and facilitate the addition across the aromatic double bonds.

Substitution Reactions

The naphthalene ring in Naphthalene-1,2-diamine is highly susceptible to electrophilic aromatic substitution. The reactivity and the orientation of substitution are dictated by the nature of the amino groups. A critical distinction must be made between the reactivity of the free base (1,2-diaminonaphthalene) and its dihydrochloride salt.

In the This compound salt, the amino groups are protonated to form ammonium (-NH₃⁺) groups. These groups are strongly deactivating and meta-directing due to their positive charge and the resulting inductive electron withdrawal. Consequently, electrophilic substitution on the dihydrochloride salt would be significantly slower than on naphthalene itself and would be directed to positions meta to the existing substituents (positions 5 and 8).

In contrast, the free base, 1,2-diaminonaphthalene , contains two strongly activating, ortho-, para-directing amino (-NH₂) groups. These groups donate electron density to the aromatic ring through resonance, making it highly reactive towards electrophiles. The directing effects of the two amino groups would reinforce each other to direct incoming electrophiles primarily to the 4-position. Substitution at the 3-position is also possible.

The following table summarizes the directing effects and expected products for electrophilic substitution on both the free base and the dihydrochloride salt.

ReactionReagentReactivity of 1,2-Diaminonaphthalene (Free Base)Reactivity of this compound
Nitration HNO₃/H₂SO₄Highly activated ring; substitution expected at the 4-position.Highly deactivated ring; substitution, if it occurs, would be directed to the 5 or 8-position.
Halogenation Br₂/FeBr₃Highly activated ring; substitution expected at the 4-position.Highly deactivated ring; substitution would be difficult and directed to the 5 or 8-position.
Sulfonation Fuming H₂SO₄Highly activated ring; substitution expected at the 4-position.Highly deactivated ring; substitution would be difficult and directed to the 5 or 8-position.

The significant difference in reactivity between the free base and its dihydrochloride salt highlights the importance of the reaction pH in controlling the outcomes of substitution reactions on this molecule.

Diazonium Coupling Reactions and Azo Compound Synthesis

Azo coupling is a cornerstone reaction in organic synthesis, enabling the formation of azo compounds characterized by the -N=N- functional group. This reaction involves the electrophilic substitution of an activated aromatic compound by an aryldiazonium cation. Aromatic amines, such as Naphthalene-1,2-diamine, serve as primary precursors for the synthesis of the requisite diazonium salt.

The synthesis of azo compounds from an aromatic diamine like this compound is a two-step process: diazotization followed by azo coupling.

Diazotization: The first step is the conversion of the primary aromatic amine group into a diazonium salt. This is typically achieved by treating the amine with a source of nitrite (B80452) ions, commonly sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The this compound starting material already provides an acidic environment. A critical parameter for this reaction is temperature. The process must be conducted at low temperatures, typically between 0–5 °C, by carrying out the reaction in an ice bath. researchgate.net This is because the resulting diazonium salt is unstable at higher temperatures and can decompose, leading to the evolution of nitrogen gas and the formation of undesired phenol (B47542) byproducts. chemguide.co.uklibretexts.org

Azo Coupling: The generated diazonium salt is a weak electrophile. It then reacts with a "coupling component," which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. wikipedia.org The electron-donating groups on the coupling component activate the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion. wikipedia.org The reaction conditions, particularly pH, are crucial during this step to ensure the coupling component is in its most reactive form. For instance, phenols and naphthols are typically coupled under mildly alkaline conditions to form the more nucleophilic phenoxide ion. chemguide.co.uklibretexts.org

Table 1: Typical Reaction Conditions for Azo Compound Formation

ParameterCondition/ReagentPurpose
Diazotization Reagent Sodium Nitrite (NaNO₂)Source of nitrite ions to form the diazonium salt.
Acidic Medium Dilute Hydrochloric Acid (HCl)To generate nitrous acid in situ and stabilize the diazonium salt.
Temperature 0–5 °C (Ice Bath)To prevent the decomposition of the unstable diazonium salt. researchgate.net
Coupling Component Electron-rich aromatics (e.g., phenols, naphthols)Acts as the nucleophile that attacks the diazonium ion. wikipedia.org
pH for Coupling Varies (often mildly acidic or alkaline)To optimize the reactivity of the specific coupling component.

The structural confirmation of the synthesized azo compounds relies on a combination of spectroscopic techniques. Each method provides specific information about the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Azo compounds are intensely colored due to the presence of the chromophoric azo group (-N=N-) which extends the conjugated π-system across the aromatic rings. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light in the visible region of the electromagnetic spectrum. worldwidejournals.com The wavelength of maximum absorbance (λmax) is characteristic of the specific structure of the azo dye. worldwidejournals.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of an azo compound is confirmed by the appearance of a characteristic absorption band for the N=N stretching vibration, typically found in the range of 1450-1510 cm⁻¹. nanobioletters.com Concurrently, the disappearance of the characteristic N-H stretching bands of the primary amine precursor provides further evidence of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure. ¹H NMR provides information on the number and chemical environment of protons, with signals in the aromatic region (typically δ 6.5-8.5 ppm) confirming the substitution pattern on the naphthalene and coupled rings. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule.

Table 2: Expected Spectroscopic Data for a Naphthalene-Based Azo Dye

Spectroscopic TechniqueCharacteristic FeatureInformation Provided
UV-Vis Strong absorption band in the visible range (e.g., 400-700 nm) worldwidejournals.comjobrs.edu.iqConfirms the presence of an extended conjugated system including the azo chromophore.
FT-IR Peak around 1450-1510 cm⁻¹ nanobioletters.comIndicates the N=N stretching vibration.
¹H NMR Signals in the δ 6.5-8.5 ppm rangeConfirms the arrangement of protons on the aromatic rings.
¹³C NMR Signals in the δ 110-160 ppm rangeProvides a map of the carbon framework of the molecule.

Charge Transfer Complex Formation

Charge transfer (CT) complexes are molecular adducts formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. acs.org The formation of these complexes involves a weak electronic interaction where a fraction of an electron is transferred from the donor to the acceptor, resulting in characteristic spectroscopic properties.

Naphthalene-1,2-diamine possesses features that make it a potent electron donor. The electron-rich π-system of the naphthalene rings and the lone pairs of electrons on the nitrogen atoms of the amino groups contribute to its ability to donate electron density. mdpi.com Aromatic amines are well-established electron donors in the formation of CT complexes. rsc.org The interaction involves the transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor (the diamine) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. This interaction is often accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, known as the charge transfer band, which is not present in the spectra of the individual donor or acceptor molecules. libretexts.org

π-acceptors are typically molecules with electron-deficient aromatic systems, often substituted with strong electron-withdrawing groups.

Quinol (Hydroquinone): While quinol itself is not a strong π-acceptor, it can participate in donor-acceptor interactions. The formation of CT complexes between donors and quinol has been documented. acs.org The interaction likely involves π-π stacking between the electron-rich naphthalene ring of the diamine and the benzene (B151609) ring of quinol.

Picric Acid (2,4,6-Trinitrophenol): Picric acid is a powerful π-acceptor due to the presence of three electron-withdrawing nitro (-NO₂) groups on its aromatic ring. These groups significantly reduce the electron density of the ring, making it highly receptive to electrons from a donor molecule. The complexation with Naphthalene-1,2-diamine would involve strong π-π stacking interactions between the electron-rich naphthalene system and the electron-poor picrate ring. pjsir.org Additionally, a proton transfer from the acidic phenolic group of picric acid to the basic amino groups of the diamine can occur, leading to the formation of a salt-like adduct alongside the charge-transfer interaction. pjsir.org

σ-acceptors are molecules that can accept electron density into a σ-antibonding orbital.

Iodine (I₂): Molecular iodine is a classic σ-acceptor. It readily forms charge transfer complexes with a variety of electron donors, including aromatic amines. nih.gov The interaction involves the donation of electron density from the n-orbital (lone pair) of a nitrogen atom or the π-system of the naphthalene ring into the empty σ* antibonding orbital of the I-I bond. libretexts.org This transfer of electron density weakens the I-I bond and results in the formation of a new, intense charge-transfer band in the UV-Vis spectrum. libretexts.org Spectroscopic studies of iodine complexes with various donors have confirmed their 1:1 or 1:2 stoichiometry and have been used to determine their formation constants and other thermodynamic parameters. researchgate.netmdpi.com

Table 3: Interactions of this compound with Acceptors

Acceptor TypeExample AcceptorNature of Interaction
π-Acceptor Picric Acidπ-π stacking between electron-rich and electron-deficient aromatic rings; potential proton transfer. pjsir.org
π-Acceptor Quinolπ-π stacking interactions. acs.org
σ-Acceptor Iodine (I₂)Donation of electron density from the diamine's n or π orbitals to the σ* antibonding orbital of the I-I bond. libretexts.org

Complexation with Vacant Orbital Acceptors (e.g., Tin(IV) Tetrachloride, Zinc Chloride)

This compound, as a ligand bearing electron-donating amino groups, is capable of forming coordination complexes with Lewis acids, which act as vacant orbital acceptors. The nitrogen atoms of the diamine can donate their lone pair of electrons to the empty orbitals of metal halides like tin(IV) tetrachloride (SnCl₄) and zinc chloride (ZnCl₂), leading to the formation of stable complexes.

In contrast, the complexation of a closely related aromatic diamine, benzene-1,2-diamine, with zinc chloride has been structurally characterized, providing insight into the likely interaction with naphthalene-1,2-diamine. A study on the synthesis and crystal structure of (Benzene-1,2-diamine-κ²N,N′)dichloroidozinc, [ZnCl₂(C₆H₈N₂)], revealed a distorted tetrahedral coordination sphere for the zinc cation. nih.gov In this complex, the benzene-1,2-diamine acts as a bidentate ligand, coordinating to the zinc atom through both nitrogen atoms. The complex was synthesized by mixing ethanolic solutions of zinc chloride and benzene-1,2-diamine. nih.gov It is expected that Naphthalene-1,2-diamine would behave similarly, forming a chelate complex with zinc chloride where the two adjacent amino groups coordinate to the zinc ion. The resulting complex would likely exhibit a tetrahedral or distorted tetrahedral geometry around the zinc center.

The table below summarizes the crystallographic data for the analogous (Benzene-1,2-diamine-κ²N,N′)dichloroidozinc complex, which can serve as a model for the expected structural parameters of the corresponding Naphthalene-1,2-diamine complex.

ParameterValue
Chemical Formula[ZnCl₂(C₆H₈N₂)]
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.4039 (9)
b (Å)7.5206 (7)
c (Å)14.1667 (15)
Volume (ų)895.37 (16)
Coordination GeometryDistorted Tetrahedral

Spectroscopic and Computational Probing of Charge Transfer Complexes

The formation of charge-transfer (CT) complexes involving Naphthalene-1,2-diamine as an electron donor is anticipated due to the electron-rich nature of the aromatic diamine system. In such complexes, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor (Naphthalene-1,2-diamine) to the lowest unoccupied molecular orbital (LUMO) of an electron acceptor. This phenomenon can be investigated through a combination of spectroscopic techniques and computational methods.

Spectroscopic Analysis:

UV-Visible (UV-Vis) spectroscopy is a primary tool for identifying and characterizing charge-transfer complexes. The formation of a CT complex is typically evidenced by the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorption bands of the individual donor and acceptor molecules. physchemres.org This new band corresponds to the energy required for the electronic transition from the ground state of the complex to the excited charge-transfer state. For instance, in a study of the charge-transfer complex between o-phenylenediamine (a benzene analog of naphthalene-1,2-diamine) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a new CT absorption band was observed, confirming the formation of the complex. nih.gov Similar behavior would be expected for CT complexes of Naphthalene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for the formation of charge-transfer complexes. Upon complexation, the chemical shifts of the protons on both the donor and acceptor molecules can be affected. The changes in the chemical shifts are due to the alteration of the electronic environment around the nuclei upon charge transfer.

Computational Probing:

Density Functional Theory (DFT) calculations are a powerful computational tool for understanding the electronic structure and properties of charge-transfer complexes. physchemres.org These calculations can provide valuable insights into the geometry, stability, and nature of the electronic transitions in these complexes.

Key parameters that can be obtained from DFT studies include:

Optimized Geometry: Computational methods can predict the most stable three-dimensional arrangement of the donor and acceptor molecules within the complex.

Frontier Molecular Orbitals (HOMO and LUMO): Analysis of the HOMO and LUMO energy levels and their spatial distribution is crucial. In a typical CT complex of Naphthalene-1,2-diamine, the HOMO would be predominantly localized on the diamine (the donor), while the LUMO would be localized on the acceptor molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the charge-transfer transition observed in the UV-Vis spectrum. physchemres.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of charge transfer from the donor to the acceptor in the ground state of the complex.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to simulate the electronic absorption spectrum of the complex, allowing for a direct comparison with experimental UV-Vis data and aiding in the assignment of the observed charge-transfer band. researchgate.net

While specific computational studies on charge-transfer complexes of this compound were not identified, the principles derived from studies on similar aromatic amines provide a strong framework for predicting and interpreting their behavior. For example, DFT calculations on the o-phenylenediamine-DDQ complex supported the experimental findings and provided a detailed picture of the electronic interactions. nih.gov

Catalytic Applications of Naphthalene 1,2 Diamine Dihydrochloride Derived Systems

Electrocatalytic Research

The development of efficient catalysts for the conversion of carbon dioxide (CO2) into value-added chemicals is a critical area of research aimed at mitigating greenhouse gas emissions. Molecular catalysts, particularly those based on earth-abundant metals, are of significant interest. Ligands derived from naphthalene-1,2-diamine have been investigated for their potential to support and modulate the catalytic activity of metal complexes in these processes.

Carbon Dioxide Reduction Catalysis

A notable example of a catalyst derived from naphthalene-1,2-diamine is the Nickel(II) complex, [Ni(ndpa)], where ndpaH2 represents N,N'-(naphthalene-2,3-diyl)dipicolinamide, synthesized from naphthalene-1,2-diamine. wpmucdn.com This complex has been studied for its efficacy in the electrocatalytic reduction of CO2.

Electrochemical analysis of the [Ni(ndpa)] complex in dimethylformamide revealed two reduction events. wpmucdn.com The first is a reversible, one-electron reduction, which is suggested to be ligand-based due to the extended conjugation of the naphthyl group. wpmucdn.com In the presence of CO2, these reduction events become irreversible, and a significant increase in the catalytic current is observed, indicating that the complex is actively reducing CO2. wpmucdn.com Bulk electrolysis experiments of a solution containing the [Ni(ndpa)] complex at an applied potential of -2.00 V vs Fc+/0 under a CO2 atmosphere confirmed the selective formation of carbon monoxide (CO) as the sole gaseous product, with no detectable hydrogen (H2) formation. wpmucdn.com This selectivity is attributed to the ligand-based nature of the initial reduction, which prevents the formation of a low-valent nickel hydride species that would favor H2 evolution. wpmucdn.com

Table 1: Electrochemical Data for the [Ni(ndpa)] Complex in CO2 Reduction

Parameter Value (vs Fc+/0) Observation in presence of CO2
First Reduction Potential (E1/2) -1.95 V Becomes irreversible, catalytic current increase
Second Reduction Potential (E1/2) -2.41 V Catalytic current increase at Ep,c = -2.36 V
Product of Bulk Electrolysis - Carbon Monoxide (CO)

Data sourced from a doctoral thesis on nickel and iron complexes for electrochemical reduction. wpmucdn.com

Asymmetric Catalysis Utilizing Diamine Motifs

The C2-symmetric and dissymmetric nature of chiral diamines makes them privileged scaffolds for the synthesis of ligands and organocatalysts for asymmetric reactions. The naphthalene-1,2-diamine framework has been successfully incorporated into systems that catalyze a variety of bond-forming reactions with high levels of stereocontrol.

Asymmetric Synthesis of Chiral 1,2-Diamines

A significant application of systems derived from naphthalene-1,2-diamine is in the synthesis of other chiral diamines, particularly those possessing N-C axial chirality. An atroposelective direct C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, catalyzed by a chiral phosphoric acid (CPA), has been developed to construct atroposelective naphthalene-1,2-diamines. wpmucdn.commdpi.comresearchgate.netbeilstein-journals.org This reaction proceeds with high yields and excellent enantioselectivities. mdpi.comresearchgate.net The stereochemical outcome is believed to be controlled by a combination of dual hydrogen bonding and π-π stacking interactions between the catalyst and the substrates. mdpi.comresearchgate.net The resulting N-C atropisomers are stabilized by an intramolecular hydrogen bond, which contributes to their configurational stability. mdpi.comresearchgate.net

Table 2: Selected Examples of Atroposelective C-H Amination for the Synthesis of Naphthalene-1,2-diamine Derivatives

Substrate (N-aryl-2-naphthylamine) Azodicarboxylate Yield (%) Enantiomeric Excess (ee, %)
N-phenyl-2-naphthylamine Di-tert-butyl azodicarboxylate 95 92
N-(4-methoxyphenyl)-2-naphthylamine Di-tert-butyl azodicarboxylate 92 93
N-(3,5-dimethylphenyl)-2-naphthylamine Di-tert-butyl azodicarboxylate 94 92

Data synthesized from a study on the highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers. mdpi.comresearchgate.net

C–N Bond-Forming Reactions (e.g., Ring-Opening of Aziridines, Hydroamination, Diamination of Olefins)

The primary C-N bond-forming reaction involving naphthalene-1,2-diamine derivatives reported in recent literature is the aforementioned enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net This reaction, catalyzed by chiral phosphoric acids, directly installs a new C-N bond at the C-1 position of the naphthalene (B1677914) ring, leading to the formation of valuable atropisomeric naphthalene-1,2-diamine products. mdpi.comresearchgate.netnih.gov

While the broader field of asymmetric catalysis has seen extensive development in the use of chiral diamine ligands for reactions such as the ring-opening of aziridines, hydroamination, and the diamination of olefins, specific examples employing catalysts explicitly derived from naphthalene-1,2-diamine dihydrochloride (B599025) for these transformations are less prevalent in the surveyed literature. nih.gov However, the successful application of other chiral 1,2-diamines in these areas suggests the potential for naphthalene-1,2-diamine-derived systems to be effective catalysts. For instance, various metal-catalyzed and organocatalytic methods exist for the asymmetric ring-opening of meso-aziridines with different nucleophiles to produce chiral 1,2-diamines. nih.gov Similarly, the asymmetric hydroamination of alkenes and the diamination of olefins are powerful strategies for synthesizing chiral 1,2-diamines, often employing transition metal complexes with chiral diamine or phosphine (B1218219) ligands. nih.gov

C–C Bond-Forming Reactions

The application of chiral ligands derived specifically from naphthalene-1,2-diamine in asymmetric C-C bond-forming reactions is not extensively documented in the reviewed contemporary literature. While chiral diamines, in general, are a cornerstone of asymmetric catalysis for a multitude of C-C bond-forming reactions, including aldol (B89426) reactions, Michael additions, and various coupling reactions, dedicated systems built upon the naphthalene-1,2-diamine scaffold for these purposes appear to be a less explored area. Research in this field is dominated by other privileged chiral diamine structures, such as 1,2-diaminocyclohexane and 1,2-diphenylethylene-1,2-diamine, as well as binaphthyl-based diamines like BINAM.

C–H Bond-Forming Reactions (e.g., Asymmetric Radical C–H Amination)

The catalytic asymmetric synthesis of 1,2-diamines through C-H bond-forming reactions includes methods like the hydrogenation of C=N bonds and intramolecular nitrene C-H insertion. nih.gov A prominent example directly involving the formation of naphthalene-1,2-diamine derivatives is the chiral phosphoric acid-catalyzed atroposelective C-H amination of N-aryl-2-naphthylamines. wpmucdn.commdpi.comresearchgate.netnih.gov This transformation represents a formal C-H amination, where a C-H bond at the C-1 position of the naphthalene ring is functionalized to form a C-N bond, leading to the synthesis of axially chiral naphthalene-1,2-diamines. mdpi.comresearchgate.net The reaction is proposed to proceed through a concerted mechanism involving dual hydrogen bonding and π-π interactions, which effectively control the stereoselectivity. mdpi.comresearchgate.net This method provides a direct and efficient route to these valuable chiral compounds with high enantiomeric excess. mdpi.comresearchgate.net

Organocatalytic Applications of Naphthalene-based Diamines

Naphthalene-based diamines, derived from the core structure of naphthalene-1,2-diamine, have emerged as significant scaffolds in the field of organocatalysis. These compounds are particularly valued for their rigid backbone and defined stereochemical environment, which can be exploited to induce high levels of stereoselectivity in chemical transformations. One of the most notable applications is in the synthesis of atropisomeric molecules, which are chiral due to restricted rotation around a single bond.

Detailed Research Findings: Atroposelective C-H Amination

A significant advancement in the organocatalytic use of naphthalene diamine systems is the direct enantioselective C-H amination for constructing N-C atropisomers. researchgate.net Researchers have successfully developed a method for the atroposelective synthesis of naphthalene-1,2-diamine derivatives by reacting N-aryl-2-naphthylamines with azodicarboxylates. researchgate.netrsc.org This reaction is catalyzed by a chiral phosphoric acid (CPA), which facilitates the creation of a C-N chiral axis with high efficiency and stereocontrol. researchgate.net

The reaction proceeds through the addition of an amine to the azodicarboxylate, followed by a rearomatization step that results in a central-to-axial chirality transfer to form the final amination product. researchgate.net A key feature of the resulting axially chiral product is the presence of a stabilizing intramolecular hydrogen bond between the N-H group and a carbonyl oxygen from the newly introduced group. researchgate.net

Optimization of the reaction conditions was crucial for achieving high yields and enantioselectivity. The choice of catalyst and solvent was found to have a remarkable impact on the outcome. For instance, in the reaction of N-phenyl-2-naphthylamine with di-tert-butyl azodicarboxylate, initial screening showed that different substituted chiral phosphoric acid catalysts yielded varying levels of enantiomeric excess (ee). researchgate.net A significant improvement was observed when the reaction was conducted in a mixture of toluene (B28343) and water, which promoted the enantioselectivity to 88% ee. researchgate.net Further optimization by adjusting the temperature led to the identification of the optimal catalytic system. researchgate.net

This methodology provides a powerful strategy for accessing nonbiaryl N-C atropisomers, which are valuable structures in medicinal chemistry and materials science. researchgate.net The ability to modify these atropisomers allows for further chirality transfer applications. researchgate.net

Interactive Data Table: Optimization of Atroposelective C-H Amination

The following table summarizes the optimization data for the chiral phosphoric acid (CPA) catalyzed C-H amination of N-phenyl-2-naphthylamine.

Table 1. Selected Data on Reaction Optimization for Atroposelective C-H Amination. researchgate.net

EntryCatalystSolventTemperature (°C)Enantiomeric Excess (ee %)
1CPA6DCM-6074
2CPA7DCM-60Good
3CPA6Toluene/H₂O (1:1)-6088

Applications in Advanced Materials Research

Precursors for Polymer Synthesis

The diamine nature of the compound allows it to be a key monomer in polymerization reactions, leading to the creation of advanced polymers with tailored properties.

Naphthalene (B1677914) diimides (NDIs) are a class of compounds extensively studied for their electronic properties. acs.org Generally, symmetrical NDI derivatives are synthesized through a straightforward one-step condensation reaction between 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NDA) and a primary amine. acs.org This reaction is typically conducted in a high-boiling-point solvent like N,N'-dimethylformamide (DMF) at temperatures ranging from 70–110 °C for 12–24 hours. acs.org

The synthesis of unsymmetrical NDIs, which contain two different amine substituents at the imide positions, is more complex and can result in product mixtures that are difficult to separate. acs.org To overcome this, specific methods have been developed, such as a two-step approach. This process involves the initial hydrolysis of NDA to its tetracarboxylic acid form, followed by reacidification to create a monoanhydride intermediate. acs.org This intermediate can then be reacted with a primary amine to produce a naphthalene monoimide, which is subsequently reacted with a different primary amine to yield the unsymmetrical NDI. acs.org Another approach involves synthesizing water-soluble NDIs through the imidization of 2,6-dichloronaphthalene (B52921) dianhydride with amino acids or other amines, followed by nucleophilic substitution. rsc.org

Naphthalene diimides are prominent n-type organic semiconductors, meaning they conduct negative charge (electrons). nih.govlmaleidykla.lt However, in their pure state, they often have a limited number of charge carriers, leading to low electrical conductivity. nih.gov To enhance their performance for use in electronic devices, NDIs are often chemically doped. nih.govntu.edu.tw

N-doping involves introducing a substance that donates electrons to the NDI-based material, thereby increasing the concentration of charge carriers. nih.govresearchgate.net For instance, doping NDI-based two-dimensional polymers (2DPs) with cobaltocene (B1669278) (CoCp₂) has been shown to significantly increase their bulk conductivity. nih.gov While the undoped NDI polymers are insulators, doping introduces NDI-radical anions, leading to maximum bulk conductivities greater than 10⁻⁴ S cm⁻¹. nih.gov Similarly, using the n-type dopant DMBI-BDZC on NDI-based random copolymers can lead to a 3- to 6-fold increase in electron mobility in organic field-effect transistors (OFETs). ntu.edu.tw This improvement is attributed to reduced trap states, lower contact resistance, and enhanced crystallinity favorable for charge transport. ntu.edu.tw Research has demonstrated that modifying the donor unit in NDI-based copolymers can also enhance the efficiency of n-type doping, leading to higher electrical conductivity. researchgate.net

Table 1: Effect of Doping on NDI-Based Polymer Conductivity

Polymer System Dopant Doping Level Resulting Conductivity
NDI-containing 2D Polymer Cobaltocene (CoCp₂) Substoichiometric >10⁻⁴ S cm⁻¹ nih.gov
NDI-based random copolymer (rNDI-N) DMBI-BDZC 1 wt % 3-fold increase in electron mobility ntu.edu.tw
NDI-based random copolymer (rNDI-S) DMBI-BDZC 1 wt % 6-fold increase in electron mobility ntu.edu.tw

The electrochemical and optical properties of naphthalene diimides can be precisely controlled by chemically modifying their aromatic core. rsc.orgthieme-connect.de This functionalization allows for the design of materials with specific characteristics for applications ranging from sensors to organic electronics. rsc.orgchalmers.se

Substituting the NDI core with electron-donating groups (e.g., amino groups) or electron-withdrawing groups alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. thieme-connect.deresearchgate.net For example, a series of water-soluble NDIs with electron-donating amino-substituents and electron-withdrawing chloro-substituents on the core were synthesized. rsc.org These donor-acceptor NDI dyes exhibited absorption and emission maxima beyond 500 nm, with fluorescence quantum yields reaching up to 39% in aqueous solutions. rsc.org It was found that as the electron-withdrawing character of the amino-substituent increased, the absorption and emission maxima shifted to shorter wavelengths (hypsochromic shift) and the fluorescence quantum yield markedly increased. rsc.org

Similarly, attaching different substituents to the imide nitrogen can also influence the material's properties. rsc.org While imide substituents generally have a minor effect on optical properties, the combination of an alkylamino core substituent and a styryl imide substituent can lead to a significant red-shift in absorption upon film formation, resulting in unusually broad visible absorption. rsc.org Computational and experimental studies have confirmed that core substituents and the pH of the surrounding electrolyte can be used to tune the redox properties of NDIs for applications like aqueous organic redox flow batteries. chalmers.seresearchgate.net

Table 2: Impact of Core Substitution on NDI Properties

Core Substituent(s) Imide Substituent Key Property Change Reference
Amino and Chloro groups L-Glutamic acid Absorption/emission > 500 nm; Quantum yield up to 39% rsc.org
Alkylamino group Styryl 104 nm red-shift in absorption onset in film state rsc.org
2,6-di(dimethylamino) N-propyl pKa of 3.95; tunable redox potential with pH chalmers.seresearchgate.net

Naphthalene-1,2-diamine dihydrochloride (B599025) is a key monomer for the synthesis of polyimides (PIs), a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comrsc.org The synthesis is typically a two-step process. First, the diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA) precursor solution. mdpi.comencyclopedia.pub In the second step, this PAA solution is converted into the final polyimide through thermal or chemical imidization. encyclopedia.pub

The incorporation of the rigid naphthalene structure from the diamine into the polymer backbone significantly influences the final properties of the PI film. mdpi.comrsc.org For instance, introducing a naphthalene-containing diamine monomer (NADA) into a polyimide system with pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA) enhanced the regularity of the polymer chains. mdpi.comresearchgate.net This resulted in improved mechanical properties, with tensile strengths up to 96.41 MPa and an elastic modulus of 2.45 GPa. mdpi.comresearchgate.net These naphthalene-containing PIs also exhibit high thermal stability, with a 5% weight loss temperature (Td5%) of 569 °C and a glass transition temperature (Tg) of 381 °C. mdpi.comresearchgate.net Furthermore, these materials show improved dielectric properties, which is critical for applications in microelectronics. mdpi.com The introduction of bulky trifluoromethyl groups or alicyclic structures can further enhance properties like optical transparency and solubility. encyclopedia.pubnih.gov

Table 3: Properties of Naphthalene-Based Polyimide (PI) Films

Diamine Monomers Dianhydride Monomer Tensile Strength (MPa) Elastic Modulus (GPa) Glass Transition Temp. (Tg) (°C) 5% Weight Loss Temp. (Td5%) (°C) Dielectric Constant (Dk) @ 1MHz Reference
ODA only (control) PMDA 81.32 2.14 365 561 3.21 mdpi.comresearchgate.net
ODA/NADA (95/5) PMDA 96.41 2.45 381 569 3.02 mdpi.comresearchgate.net
ODA/NADA (80/20) PMDA 89.23 2.47 374 565 2.91 mdpi.comresearchgate.net
ODA/NADA (50/50) PMDA 85.61 2.31 371 563 2.82 mdpi.comresearchgate.net

Formation of Dyes and Pigments

The reactive amine groups of Naphthalene-1,2-diamine dihydrochloride also make it a suitable starting material for the synthesis of various dyes, particularly azo dyes.

Azo dyes, characterized by the -N=N- functional group, constitute over half of all commercial dyes and are used in numerous industries, including textiles and paints. icrc.ac.ir Their synthesis is a well-established two-step process. unb.ca

The first step is diazotization, where an aromatic amine is converted into a diazonium salt. nih.gov This is achieved by reacting the amine, such as Naphthalene-1,2-diamine, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.cacuhk.edu.hk

The second step is the azo coupling reaction. cuhk.edu.hk The prepared diazonium salt solution, which is an electrophile, is slowly added to a solution containing a coupling component—an electron-rich aromatic compound like a phenol (B47542) or another amine. icrc.ac.irunb.ca The reaction is typically carried out in an ice bath, and the pH is controlled to facilitate the coupling. icrc.ac.ir The nature of the aromatic groups on both the diazonium salt and the coupling component determines the final color and properties of the dye. cuhk.edu.hk By using naphthalene-based precursors, a wide range of colors, including various shades of yellow, red, and orange, can be produced. icrc.ac.irunb.ca

Advanced Materials Research: Applications of this compound

This compound, a derivative of the aromatic hydrocarbon naphthalene, serves as a versatile precursor and building block in the synthesis of a variety of advanced materials. Its unique structure, featuring two adjacent amine groups on the naphthalene core, allows for a range of chemical transformations, leading to the creation of specialized dyes, polymers, and potentially complex framework structures. This article explores the application of this compound in several key areas of materials science research.

Naphthalene-1,2-diamine is a valuable precursor in the synthesis of naphthalene-based dyes, which are investigated for their unique optical properties. The two primary classes of dyes that can be synthesized from this diamine are azo dyes and Schiff base dyes, both of which have significance in the development of optical materials.

Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. The synthesis involves a two-step process starting with the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling agent. Naphthalene-1,2-diamine can be diazotized to form a diazonium salt, which is then reacted with aromatic compounds like phenols or other amines to produce a wide array of azo dyes chemscene.comresearchgate.net. While much of the published research on naphthalene-based azo dyes focuses on isomers like 1,5-diaminonaphthalene, the fundamental reaction pathway is applicable to the 1,2-isomer rsc.orgacs.org. The color and properties of the resulting dye are controlled by the specific aromatic groups attached to the azo linkage, which influence the electronic transitions (π→π٭ and n→π٭) responsible for the absorption of light in the visible spectrum.

Another significant application is the formation of Schiff bases (or imines), which occurs through the condensation reaction between the primary amine groups of naphthalene-1,2-diamine and aldehydes rsc.orgnih.gov. This reaction is particularly useful as many Schiff base compounds are known to be fluorescent. The reaction with salicylaldehyde, for example, produces salen-type ligands that can form stable complexes with metal ions youtube.com. The resulting naphthalene-based Schiff base dyes can exhibit intense fluorescence, a property that is highly desirable for optical materials, including fluorescent probes and labels for biomolecules rsc.orgresearchgate.net. The adjacent positioning of the two amine groups in the 1,2-isomer allows for the formation of bidentate or tetradentate ligands that can chelate metal ions, leading to the synthesis of metal-complex dyes with tailored photophysical properties rsc.orgnih.gov.

The general synthetic routes for these dyes are summarized in the table below.

Dye TypeGeneral Synthesis from Naphthalene-1,2-diamineKey Features of Resulting Dyes
Azo Dyes Two-step process: 1. Diazotization of one or both amine groups with nitrous acid (NaNO₂/HCl) to form a diazonium salt. 2. Coupling of the diazonium salt with an electron-rich aromatic compound (e.g., phenol, aniline (B41778) derivative). chemscene.comrsc.orgIntense colors (yellow, red, orange), chromophoric properties dependent on the extended π-conjugation of the aromatic systems linked by the azo bridge. researchgate.net
Schiff Base Dyes Condensation reaction between the diamine and an aldehyde (e.g., salicylaldehyde) in a suitable solvent, often with refluxing, to form imine (-C=N-) bonds. nih.govOften exhibit fluorescence, can act as chelating ligands for metal ions to form fluorescent metal complexes. rsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks linked by strong covalent or coordination bonds, respectively. Organic linkers containing amine functionalities are frequently used in their synthesis. Diamine linkers, in particular, are employed to create frameworks with specific topologies and chemical properties, often for applications in gas storage and separation rsc.orgnih.gov.

The synthesis of COFs often relies on Schiff base chemistry, where aromatic diamines are condensed with dialdehydes to form porous, crystalline materials with imine linkages rsc.orgrsc.org. Theoretically, Naphthalene-1,2-diamine could serve as a linker in such syntheses. Its rigid naphthalene backbone and the reactive vicinal amine groups make it a candidate for forming a 2D or 3D porous polymer through condensation with complementary linkers.

Similarly, in MOF synthesis, diamine-functionalized linkers can be incorporated, or diamines can be grafted onto the metal nodes of an existing framework post-synthetically nih.govnih.gov. The amine groups can enhance the framework's affinity for acidic gases like CO₂. While various diamines have been successfully used to functionalize MOFs, and naphthalene-dicarboxylates are common linkers researchgate.net, the direct use of Naphthalene-1,2-diamine as a primary building block in the synthesis of COFs or MOFs is not well-documented in existing research literature. Studies on diamine-functionalized MOFs have typically focused on aliphatic diamines or other aromatic diamines for applications like CO₂ capture nih.govnih.gov. The potential for this compound in this area remains a subject for future research exploration.

A significant area of application for diaminonaphthalene isomers, including Naphthalene-1,2-diamine, is in the development of electrochemical sensors. Conducting polymers derived from diaminonaphthalene (PDAN) have emerged as promising materials for constructing chemical and biological sensors due to their unique physicochemical properties.

These polymers are typically synthesized directly onto an electrode surface via electropolymerization. The process involves the oxidation of the diaminonaphthalene monomer in an acidic medium, leading to the formation of a conductive polymer film on the electrode. This modified electrode can then be used for the sensitive and selective detection of various analytes.

Research has demonstrated the utility of poly(diaminonaphthalene) in several sensing applications:

Biomolecule Detection: PDAN and its derivatives have been successfully used to create sensors for various bioactive molecules. The polymer matrix provides a suitable environment for immobilizing biomolecules or for directly detecting analytes through electrochemical interactions.

Heavy Metal Ion Sensing: Polymers made from diaminonaphthalene isomers have been applied to the detection of heavy metal ions. For instance, a poly(1,5-diaminonaphthalene)-modified screen-printed electrode was developed for the electrochemical determination of lead ions (Pb²⁺) using anodic stripping voltammetry. This sensor demonstrated a low detection limit of 0.30 μg·L⁻¹ and was successfully used to analyze tap water samples.

The table below summarizes key findings from research on diaminonaphthalene-based polymer sensors.

PolymerAnalyteKey Research Finding
Poly(1,5-diaminonaphthalene)Lead (Pb²⁺) ionsA sensor using a polymer-modified screen-printed electrode detected Pb²⁺ with a limit of detection of 0.30 μg·L⁻¹ and a linear range of 0.5 to 5.0 μg·L⁻¹.
Poly(diaminonaphthalene)Various BiomoleculesPDAN and its derivatives have emerged as promising materials for constructing bio/chemical sensors with potential in quantitative and qualitative assays of a variety of bioactive molecules. rsc.org
Poly(diaminonaphthalene)Phenolic CompoundsWhile polymers like polypyrrole and polyaniline are more common, poly(diaminonaphthalene) has been noted as a material with potential for fabricating sensors for hazardous compounds.

The advancements in synthetic polymer chemistry continue to highlight poly(diaminonaphthalene) as a versatile material in the ongoing development of sensitive and selective analytical devices.

Analytical Chemistry Research Utilizing Naphthalene 1,2 Diamine Dihydrochloride

Development of Chromogenic Agents for Specific Analytes

Naphthalene-1,2-diamine dihydrochloride (B599025) has been utilized in analytical chemistry for the development of chromogenic agents, which are compounds that react with specific analytes to produce a colored product. The intensity of the resulting color is proportional to the concentration of the analyte, allowing for quantitative analysis, typically through spectrophotometry. This section details the research findings on the application of Naphthalene-1,2-diamine dihydrochloride as a chromogenic agent for the determination of various analytes.

A significant application of this compound is in the detection of nitrite (B80452). The method is based on the Griess reaction, a well-established analytical procedure. In an acidic medium, nitrite ions react with a primary aromatic amine, such as sulfanilamide, to form a diazonium salt. This intermediate then couples with an aromatic amine, in this case, this compound, to form a stable and intensely colored azo dye. The resulting colored compound can then be measured using a colorimeter or spectrophotometer.

Another notable application is in the determination of selenium. In this method, this compound reacts with selenium(IV) in an acidic solution to form a piazselenol. This product is then extracted into an organic solvent, and its absorbance is measured. This reaction provides a selective and sensitive method for the determination of selenium in various samples.

Detailed Research Findings

The development of chromogenic agents using this compound has been the subject of various studies, focusing on optimizing the reaction conditions and validating the analytical methods for specific analytes. The following tables summarize the key findings from this research.

Table 1: Spectrophotometric Determination of Nitrite using this compound

Diazotizing ReagentCoupling ReagentWavelength of Maximum Absorbance (λmax)Linearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD)Sample MatrixReference
SulfanilamideN-(1-Naphthyl)ethylenediamine dihydrochlorideNot Specified0.001 - 0.20 mg/LNot SpecifiedNot SpecifiedPrecipitation, Natural Water nemi.gov
p-Aminophenylmercaptoacetic acidN-(1-Naphthyl)ethylenediamine dihydrochlorideNot Specified0.02 - 0.80 ppm4.65 x 10⁴0.001 µg cm⁻²Not Specified researchgate.net
3-Nitroaniline1-Naphthylamine515 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified researchgate.net
DapsoneN-(1-Naphthyl)ethylenediamine dihydrochlorideNot Specified0.002 - 0.6 µg/mL7.2 x 10⁴0.00063 µg/mLWater, Soil, Vegetable researchgate.net
SulfathiazoleN-(1-Naphthyl)ethylenediamine dihydrochloride546 nm0.054 - 0.816 µg/mL4.61 x 10⁴12.1 µg/LHuman Saliva, Rain Water researchgate.net
p-Aminobenzoic acidα-Naphthol519 nm0.1 - 1.3 ppm3.5 x 10⁴Not SpecifiedNot Specified researchgate.net

Note: Some studies in the table utilize N-(1-Naphthyl)ethylenediamine dihydrochloride, a related but distinct compound from this compound. These are included to provide a broader context of diazotization-coupling reactions for nitrite determination.

Table 2: Fluorimetric Determination of Selenium using Naphthalene-2,3-diamine

AnalyteReagentTechniqueExcitation Wavelength (nm)Emission Wavelength (nm)Linear RangeLimit of Detection (LOD)Sample MatrixReference
SeleniumNaphthalene-2,3-diamineFluorimetryNot SpecifiedNot Specified0.01 - 0.10%Not SpecifiedCast Iron rsc.org
Selenium(IV)2,3-Diamino-naphthalene (DAN)Ratiometric Fluorescence376410 (AM) & 523 (Se-DAN)5.0 - 125.0 µg/L0.0016 µg/mLSelenium-enriched milk, Selenium-supplemented shampoo nih.gov

Note: The studies in this table use Naphthalene-2,3-diamine or 2,3-Diaminonaphthalene, isomers of Naphthalene-1,2-diamine. These are presented to illustrate the application of diaminonaphthalenes in selenium analysis.

The research demonstrates the versatility of this compound and its related isomers as effective chromogenic and fluorogenic agents. The high molar absorptivity and low detection limits achieved in these methods underscore their sensitivity for the determination of trace amounts of analytes such as nitrite and selenium in diverse and complex sample matrices. The development of these methods provides valuable tools for environmental monitoring, food safety analysis, and industrial quality control.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for efficient, atom-economical, and environmentally benign processes. Research into the synthesis of naphthalene-1,2-diamine and its derivatives is increasingly focused on these objectives.

Diversity-Oriented C-H Activation: A primary area of future research involves the application of diversity-oriented C–H activation strategies to the naphthalene (B1677914) scaffold. acs.org This approach allows for the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials and thus reducing step counts and waste generation. Developing selective C-H activation reactions at various positions on the naphthalene ring will enable the creation of diverse molecular libraries for applications in drug discovery and materials science. acs.org

Catalytic Amination: Direct catalytic amination of naphthalene precursors presents a more sustainable alternative to traditional multi-step methods. scispace.com Future work will likely focus on developing novel catalyst systems, potentially using earth-abundant metals, that can facilitate this transformation with high yield and selectivity under mild conditions.

Asymmetric Synthesis: Chiral 1,2-diamines are critical building blocks in asymmetric synthesis, serving as ligands and organocatalysts. rsc.org A significant research direction is the development of catalytic asymmetric methods to produce enantioenriched naphthalene-1,2-diamine derivatives. This includes exploring desymmetrization reactions and kinetic resolutions to achieve high enantioselectivity. rsc.org

Flow Chemistry and Process Optimization: The integration of flow chemistry for the synthesis of naphthalene-1,2-diamine dihydrochloride (B599025) offers advantages in terms of safety, scalability, and process control. Future research will aim to develop continuous-flow processes that minimize solvent usage and energy consumption, aligning with the goals of sustainable industrial production.

Synthetic StrategyKey AdvantagesFuture Research Focus
C-H ActivationHigh atom economy, reduced wasteSite-selective functionalization, novel catalyst development
Direct Catalytic AminationFewer synthetic steps, milder conditionsEarth-abundant metal catalysts, improved yields
Asymmetric SynthesisAccess to chiral building blocksNovel catalytic systems for high enantioselectivity
Flow ChemistryEnhanced safety, scalability, and controlContinuous-flow processes, reduced solvent and energy use

Exploration of New Catalytic Transformations

The inherent reactivity of the diamine moiety in naphthalene-1,2-diamine makes it a valuable precursor and ligand in catalysis. Future research will continue to unlock its potential in facilitating novel chemical transformations.

Enantioselective Catalysis: A highly promising area is the use of chiral phosphoric acids (CPAs) to catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, leading to atroposelective naphthalene-1,2-diamines. researchgate.netnih.gov This method provides access to N-C atropisomers, which are valuable scaffolds in chiral ligands and pharmaceuticals. researchgate.netnih.gov Future work will likely expand the substrate scope and explore different catalytic systems to enhance yields and enantiomeric excess. researchgate.netnih.gov

Development of Novel Ligands: Naphthalene-1,2-diamine can serve as a scaffold for bidentate ligands in transition-metal catalysis. Research will focus on synthesizing and evaluating new ligand architectures for a variety of cross-coupling reactions, hydrogenations, and other important organic transformations. The rigid naphthalene backbone can impart unique steric and electronic properties to the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity.

Organocatalysis: The diamine functionality can be incorporated into bifunctional organocatalysts. For instance, derivatives can be designed to act as hydrogen-bond donors, activating substrates in reactions like Michael additions. mdpi.com Future exploration in this area will involve creating novel organocatalysts based on the naphthalene-1,2-diamine framework and testing their efficacy in a broad range of asymmetric reactions. mdpi.com

Catalytic ApplicationDescriptionFuture Research Focus
Atroposelective SynthesisCPA-catalyzed C-H amination to create chiral N-C atropisomers. researchgate.netnih.govExpanding substrate scope, improving enantioselectivity.
Transition-Metal LigandsUse as a scaffold for bidentate ligands in metal-catalyzed reactions.Design of new ligands for enhanced catalytic performance.
OrganocatalysisIncorporation into bifunctional catalysts for asymmetric transformations. mdpi.comDevelopment of novel catalysts for various reaction types.

Design of Advanced Functional Materials Based on Naphthalene-1,2-diamine Derivatives

Derivatives of naphthalene diamines are emerging as key components in the design of advanced materials with tailored electronic, optical, and mechanical properties.

Organic Semiconductors: Naphthalene diimides (NDIs), which can be conceptually linked to diamine precursors, are known for their n-type semiconductor properties. acs.orgnih.gov Future research could explore the synthesis of polymers and small molecules incorporating the naphthalene-1,2-diamine unit to create novel organic electronic materials. By modifying the naphthalene core and the amine substituents, the electronic properties can be fine-tuned for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net

Polyimides with Enhanced Properties: Naphthalene-containing diamines can be used as monomers to synthesize high-performance polyimides. The rigid naphthalene group can enhance thermal stability, while other substituents can be introduced to improve solubility and optical transparency. researchgate.net Future work will focus on creating novel polyimides derived from naphthalene-1,2-diamine for applications in flexible electronics, aerospace, and high-temperature coatings. researchgate.net

Supramolecular Chemistry: The ability of the diamine groups to form hydrogen bonds and coordinate with metal ions makes naphthalene-1,2-diamine an excellent building block for supramolecular assemblies. nih.gov Research is moving towards the construction of complex architectures like catenanes, rotaxanes, and metal-organic frameworks (MOFs) for applications in molecular switching, sensing, and catalysis. nih.govresearchgate.net

Integration in Advanced Analytical Techniques and Sensor Technologies

The naphthalene core is an excellent fluorophore, and its properties can be modulated by the attached diamine groups, making it a prime candidate for the development of chemical sensors.

Fluorescent Chemosensors: Naphthalene-based derivatives have been successfully employed as "turn-on" fluorescent probes for the detection of metal ions such as Zn²⁺. tandfonline.com The diamine moiety can act as a specific binding site (receptor) for the target analyte. Upon binding, a change in the electronic structure of the molecule leads to a significant enhancement in fluorescence intensity. A major direction for future research is the design of naphthalene-1,2-diamine-based sensors with high selectivity and sensitivity for other environmentally and biologically important ions and molecules. acs.orgtandfonline.com

pH Sensors: Related naphthalene diimides have been developed as red fluorescent pH sensors for imaging in living cells. researchgate.net The protonation of amine groups can alter the intramolecular charge transfer (ICT) characteristics, leading to a pH-dependent fluorescence response. This opens up possibilities for developing naphthalene-1,2-diamine-based probes for monitoring pH changes in biological systems and industrial processes. researchgate.net

Anion Recognition: The hydrogen-bonding capabilities of the diamine groups can be harnessed to create receptors for anions. Future research will explore the development of sensors that can selectively detect anions like fluoride, acetate, or phosphate, which are important in environmental monitoring and clinical diagnostics.

Sensor TypeTarget AnalytePrinciple of OperationFuture Direction
Fluorescent ChemosensorMetal Ions (e.g., Zn²⁺) tandfonline.comChelation Enhanced Fluorescence (CHEF)Designing sensors for other critical analytes.
pH SensorH⁺Protonation-induced change in ICT and fluorescence. researchgate.netApplication in cellular imaging and process monitoring.
Anion SensorAnions (e.g., F⁻, AcO⁻)Anion binding via hydrogen bondingDevelopment of highly selective anion receptors.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods

A fundamental understanding of the structure-property relationships of naphthalene-1,2-diamine dihydrochloride is crucial for its rational design in various applications. Combining advanced experimental techniques with theoretical calculations provides powerful insights.

Spectroscopic Analysis: Detailed analysis using techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy is essential for elucidating the precise molecular structure and intermolecular interactions of naphthalene-1,2-diamine derivatives. tandfonline.com Future studies will employ these methods to characterize novel compounds and intermediates, providing critical data to validate theoretical models. tandfonline.comresearchgate.net

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the geometric, electronic, and spectroscopic properties of molecules. nih.govias.ac.in Future research will increasingly rely on these computational methods to:

Predict the outcomes of chemical reactions and catalytic cycles.

Simulate UV-vis and fluorescence spectra to understand the origin of photophysical properties. nih.govresearchgate.net

Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict electronic behavior in materials. ias.ac.in

Model host-guest interactions in sensor applications to understand binding mechanisms and selectivity.

This synergistic approach, where experimental data informs and validates computational models, will accelerate the discovery and optimization of new technologies based on the naphthalene-1,2-diamine scaffold.

Q & A

Q. What are the standard synthetic routes for naphthalene-1,2-diamine dihydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via dihydroxylation or amination of naphthalene derivatives. For example, naphthalene can undergo oxidation to form 1,2-dihydroxynaphthalene, followed by substitution with amine groups under controlled pH and temperature. Reaction solvents (e.g., ethanol or DMF), catalysts (e.g., palladium or nickel), and stoichiometric ratios of reagents significantly impact yield. Purification often involves recrystallization or column chromatography. Characterization via NMR (¹H/¹³C) and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is widely used due to its sensitivity (detection limits ~0.1 µg/mL). Mass spectrometry (LC-MS/MS) provides higher specificity for trace analysis in plasma or tissue homogenates. Sample preparation often includes protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across in vitro and in vivo studies?

Discrepancies often arise from differences in exposure routes (oral vs. inhalation), metabolic activation, or species-specific responses. For example:

  • In vitro studies may underestimate toxicity due to lack of metabolic enzymes (e.g., CYP450), which convert the compound into reactive intermediates.
  • In vivo studies in rodents show hepatic and renal toxicity at doses ≥50 mg/kg, but results vary based on strain and sex. To address contradictions, use in vitro-in vivo extrapolation (IVIVE) models and validate findings with human-relevant cell lines (e.g., HepG2 or primary hepatocytes). Cross-reference data with systematic reviews adhering to risk-of-bias criteria (e.g., randomization and blinding) .

Q. What mechanistic insights explain the compound’s role in oxidative stress pathways?

this compound induces oxidative stress by generating reactive oxygen species (ROS) via redox cycling. Its aromatic structure facilitates electron transfer, leading to mitochondrial dysfunction and glutathione depletion. Advanced studies use:

  • Fluorescent probes (e.g., DCFH-DA) to quantify ROS in real time.
  • Transcriptomic analysis to identify upregulated genes (e.g., Nrf2, HO-1) in antioxidant pathways.
  • Knockout models (e.g., Gclm⁻/⁻ mice) to assess susceptibility to oxidative damage .

Q. How can experimental design be optimized to study the compound’s environmental persistence and bioaccumulation?

  • Microcosm studies : Simulate environmental conditions (pH, temperature, microbial activity) to measure degradation half-lives.
  • Biotic/abiotic controls : Use sterile soil or water samples to distinguish microbial vs. photolytic degradation.
  • Trophic transfer assays : Track bioaccumulation in aquatic organisms (e.g., Daphnia magna) using stable isotope labeling. Data should align with OECD Test Guidelines for environmental risk assessment .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from naphthalene derivatives in spectroscopic assays?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column to resolve structurally similar compounds.
  • Derivatization : Tag the diamine group with fluorescamine or dansyl chloride to enhance detection specificity.
  • Blank corrections : Include matrix-matched blanks to account for background noise in fluorescence assays .

Q. How do researchers validate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 4°C (short-term) vs. -20°C (long-term).
  • Light : UV-Vis exposure to assess photodegradation.
  • Humidity : Monitor hygroscopicity using dynamic vapor sorption (DVS). Stability is confirmed via periodic HPLC analysis and mass balance calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.